molecular formula C15H24O3S B14406119 Octyl 2-methylbenzene-1-sulfonate CAS No. 85293-37-4

Octyl 2-methylbenzene-1-sulfonate

Cat. No.: B14406119
CAS No.: 85293-37-4
M. Wt: 284.4 g/mol
InChI Key: VCWUPYSGDXTXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by an octyl group attached to a benzene ring that is substituted with a methyl group and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-methylbenzene-1-sulfonate typically involves the sulfonation of 2-methylbenzene (toluene) followed by the introduction of an octyl group. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions to form 2-methylbenzene-1-sulfonic acid. This intermediate is then reacted with octanol in the presence of a catalyst to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the sulfonation of toluene, followed by esterification with octanol. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octyl 2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Octyl 2-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl 2-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or other biomolecules. The octyl group provides hydrophobic interactions, allowing the compound to integrate into lipid bilayers or interact with hydrophobic pockets in proteins. These interactions can alter the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Octyl benzene sulfonate: Similar structure but lacks the methyl group on the benzene ring.

    2-methylbenzene-1-sulfonic acid: Lacks the octyl group, making it less hydrophobic.

    Octyl toluene sulfonate: Similar but with different positioning of the sulfonate group.

Uniqueness

Octyl 2-methylbenzene-1-sulfonate is unique due to the presence of both the octyl and methyl groups, which confer distinct hydrophobic and electronic properties. This combination allows for specific interactions in both chemical and biological systems, making it a versatile compound for various applications .

Properties

CAS No.

85293-37-4

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

octyl 2-methylbenzenesulfonate

InChI

InChI=1S/C15H24O3S/c1-3-4-5-6-7-10-13-18-19(16,17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3

InChI Key

VCWUPYSGDXTXDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=O)C1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.